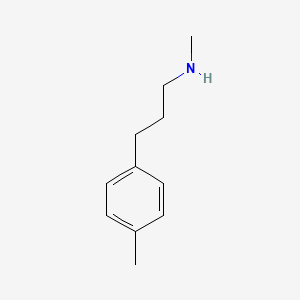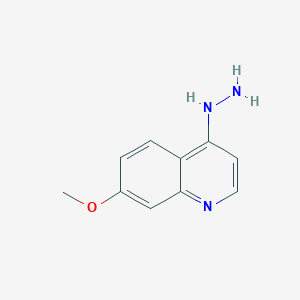
Methyl-(3-P-tolyl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(3-P-tolyl-propyl)-amine is an organic compound that belongs to the class of amines. It features a methyl group attached to a propyl chain, which is further connected to a p-tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-P-tolyl-propyl)-amine typically involves the alkylation of p-toluidine with a suitable alkyl halide. One common method is the reaction of p-toluidine with 3-chloropropyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(3-P-tolyl-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
Methyl-(3-P-tolyl-propyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl-(3-P-tolyl-propyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyl p-tolyl ether
- Propyl p-tolyl sulfide
- 1-Propyl-3-(p-tolyl)urea
Uniqueness
Methyl-(3-P-tolyl-propyl)-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of a methyl group, propyl chain, and p-tolyl group makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N-methyl-3-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-3-9-12-2/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
CUKCLCVABIFGKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B12127353.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)
![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)

